N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
2-(4-METHYLPHENOXY)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazole ring and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylphenol with chloroacetic acid to form 2-(4-methylphenoxy)acetic acid. This intermediate is then reacted with thioamide derivatives to form the thiazole ring . The final step involves the acylation of the thiazole derivative with 4-methylbenzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENOXY)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenoxy or thiazole derivatives.
Scientific Research Applications
2-(4-METHYLPHENOXY)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Shares the phenoxy group but lacks the thiazole ring.
4-[(2-methylphenyl)methoxy]benzaldehyde: Contains a similar phenoxy structure but differs in the aldehyde functional group.
Diphenyl ether derivatives: Similar in having two aromatic rings connected by an ether linkage.
Uniqueness
2-(4-METHYLPHENOXY)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE is unique due to its combination of a thiazole ring and phenoxy groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C20H20N2O2S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H20N2O2S/c1-14-3-7-16(8-4-14)11-18-12-21-20(25-18)22-19(23)13-24-17-9-5-15(2)6-10-17/h3-10,12H,11,13H2,1-2H3,(H,21,22,23) |
InChI Key |
JAWRPFFQYLPLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
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